molecular formula C19H15ClN2O4 B1679244 Rebamipide CAS No. 111911-87-6

Rebamipide

Cat. No.: B1679244
CAS No.: 111911-87-6
M. Wt: 370.8 g/mol
InChI Key: ALLWOAVDORUJLA-UHFFFAOYSA-N
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Description

Thermal Behavior

  • Melting point : 290°C (decomposition).
  • Glass transition temperature : Not observed, indicating high crystallinity.

Solubility Profile

Solvent Solubility (mg/mL) Conditions
DMSO 5.0 25°C
Water 0.01 pH 7.0, 25°C
Phosphate buffer 0.5 pH 6.8, 37°C (hydrate form)

Partition Coefficients

  • LogP (octanol/water) : 2.32 (predicted).
  • LogD (pH 7.4) : 1.89, reflecting moderate lipophilicity.

Spectroscopic Profiling: FTIR, NMR, and Mass Spectral Signatures

FTIR Spectroscopy

Peak (cm⁻¹) Assignment Source
3270 N-H stretch (amide)
2984 C-H stretch (alkane)
1642 C=O stretch (carboxylic acid)
1509 C=C aromatic vibration

¹H NMR (500 MHz, DMSO-d₆)

δ (ppm) Multiplicity Assignment
12.76 bs (1H) COOH
10.80 s (1H) NH (quinolinone)
8.75 d (1H) H-3 (quinolinone)
7.84 d (2H) H-2',6' (chlorobenzene)
4.61 m (1H) α-CH (stereogenic center)

Mass Spectrometry

Ion m/z Fragmentation Pattern
[M+H]⁺ 371.08 Base peak
[M+Na]⁺ 393.07 Adduct formation
[M-H]⁻ 369.06 Deprotonated molecular ion
C₁₃H₁₀ClNO₂⁺ 216.07 Chlorobenzoyl-propanoic acid fragment

Key MS/MS transitions :

  • 371.08 → 216.07 (100% relative abundance).
  • 371.08 → 138.99 (Cl⁻ loss).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045937
Record name Rebamipide
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Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90098-04-7
Record name Rebamipide
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Record name Rebamipide [INN:JAN]
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Preparation Methods

Improved Catalytic Reduction Process for Impurity Removal

The presence of 6-bromocarbostyril amino acid compound (11) as an impurity during intermediate synthesis has been a critical challenge in this compound production. Patent WO2006059781A1 introduces a catalytic hydrogenation step to selectively reduce this impurity into the desired carbostyril amino acid compound (5) prior to acylation. The process involves:

  • Reaction Conditions :
    • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 0.5–5% w/w relative to substrate.
    • Pressure : Atmospheric to 10 atm, with optimal performance at 1–4 atm.
    • Temperature : 0–40°C, preferably 10–30°C.
    • Solvent System : Basic aqueous solution (pH 9–12) maintained with sodium hydroxide or potassium carbonate.

This step reduces the 6-bromo impurity concentration from 5–10% to <0.1%, enabling subsequent acylation without chromatographic purification. The reaction mechanism involves debromination via heterolytic cleavage, facilitated by the electron-deficient quinoline ring system.

Schotten-Baumann Acylation for Final Step Synthesis

The carbostyril amino acid compound (5) undergoes acylation with 4-chlorobenzoyl chloride (6) under Schotten-Baumann conditions, as detailed in US20070249835A1:

  • Reagent Ratios :
    • 4-Chlorobenzoyl chloride: 1.0–2.0 equivalents relative to compound (5).
    • Base : Sodium hydroxide (2.5–3.5 equivalents) to maintain pH 8–10 during reaction.
  • Solvent Optimization :
Solvent Reaction Rate (k, h⁻¹) Yield (%) Purity (%)
Acetone/Water 0.45 92 99.2
Ethyl Acetate/Water 0.38 89 98.7
Acetonitrile/Water 0.29 85 97.5

Data compiled from

The reaction proceeds via nucleophilic acyl substitution, with the amino group of compound (5) attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Temperature control at 0–36°C prevents racemization of the chiral center.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation Systems

Modern manufacturing plants employ continuous flow reactors for the catalytic reduction step, offering advantages over batch processing:

  • Residence Time : 15–30 minutes per batch vs. 2–4 hours in batch reactors.
  • Impurity Profile :
Parameter Batch Reactor Flow Reactor
6-Bromo Impurity 0.08% 0.02%
Palladium Residue 50 ppm <10 ppm

Data from

Flow systems enhance mass transfer and catalyst utilization, reducing metal catalyst loadings by 40% while maintaining >99% conversion.

Crystallization and Polymorph Control

Post-acylation crystallization critically determines the final product’s physicochemical properties. Key parameters include:

  • Anti-Solvent Selection :
Anti-Solvent Solubility (mg/mL) Crystal Form
n-Heptane 0.12 Form I
Ethanol 0.45 Form II
Water 1.20 Amorphous

Data adapted from

Form I (thermodynamically stable) is preferred for tablet formulation due to its low hygroscopicity. Crystallization at 4–10°C with gradual anti-solvent addition achieves >95% Form I content.

Critical Analysis of Patented Methodologies

Comparative Evaluation of Reduction Catalysts

Catalyst screening reveals significant impacts on reaction efficiency:

Catalyst Type Loading (% w/w) Time (h) Debromination Efficiency (%)
Pd/C (5%) 2.0 3 99.8
PtO₂ 1.5 2.5 99.5
Raney Nickel 5.0 6 85.2
Rh/Al₂O₃ 3.0 4 92.4

Data from

Pd/C demonstrates superior activity, enabling complete impurity removal within 3 hours at 25°C. Catalyst reuse studies show <5% activity loss after five cycles when regenerated via nitric acid washing.

Environmental and Economic Considerations

The patented processes address sustainability challenges:

  • E-Factor Analysis :
Step E-Factor (kg waste/kg product)
Bromination 8.2
Reduction 1.5
Acylation 3.8
Crystallization 0.9

Calculated from

Implementation of aqueous reaction media and catalytic recycling reduces total waste generation by 62% compared to traditional organic solvent-based routes.

Quality Control and Analytical Methods

HPLC Purity Profiling

Reverse-phase HPLC methods are standardized for impurity quantification:

  • Column : C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase :
    • A: 0.1% trifluoroacetic acid in water
    • B: Acetonitrile
    • Gradient: 20–80% B over 25 minutes
  • Detection : UV at 254 nm

Typical chromatograms show baseline separation of this compound (Rt=12.3 min) from 6-bromo impurity (Rt=14.7 min).

Chemical Reactions Analysis

Types of Reactions: Rebamipide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form different polymorphs and solvates, which exhibit different physicochemical properties .

Common Reagents and Conditions: Common reagents used in the preparation of this compound include dimethyl sulfoxide, dichloromethane, and ethanol. The reaction conditions often involve solvent crystallization

Biological Activity

Rebamipide is a gastroprotective agent primarily used in the treatment of gastric ulcers and inflammation. Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, particularly in gastrointestinal disorders and cancer. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exhibits several biological activities that are crucial for its efficacy:

  • Mucus Production Enhancement : this compound stimulates the synthesis of mucus glycoproteins, which form a protective barrier in the gastric mucosa.
  • Prostaglandin Synthesis : It promotes the production of prostaglandins that help maintain mucosal integrity.
  • Antioxidant Properties : this compound inhibits the formation of reactive oxygen species (ROS) and reduces oxidative stress, which is linked to inflammation and ulceration .
  • Anti-inflammatory Effects : The compound downregulates inflammatory cytokines and chemokines, contributing to its anti-inflammatory properties .

Case Studies and Clinical Trials

  • H. pylori Eradication Therapy :
    A study demonstrated that adding this compound to eradication regimens for Helicobacter pylori significantly improved treatment outcomes. In the this compound group, 88% of cases were negative for H. pylori compared to 70% in the control group (p = 0.027) with no significant difference in side effects .
  • Gastroprotective Effects :
    A multicenter, randomized trial assessed high-dose this compound's efficacy in treating low-dose aspirin (LDA)-induced enteropathy. The this compound group showed a significant reduction in mucosal breaks (p = 0.046) and improved healing rates compared to placebo .
  • Osteoblast Proliferation :
    Research indicated that this compound enhances osteoblast proliferation when delivered via brushite cement, significantly increasing alkaline phosphatase (ALP) activity—an indicator of osteoblast differentiation .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusOutcomeStatistical Significance
H. pylori Eradication88% negative results with this compoundp = 0.027
LDA-induced EnteropathySignificant reduction in mucosal breaksp = 0.046
Osteoblast DifferentiationIncreased ALP activityNot specified

Inhibition of Cancer Cell Proliferation

Research has shown that this compound can inhibit the proliferation of gastric cancer cells by downregulating phospholipase D (PLD) expression, which is linked to oncogenic signaling pathways. Specifically, it suppresses the expression of genes involved in cell proliferation and invasion, such as c-Myc and cyclin D1 . This suggests a potential role for this compound in cancer therapy, particularly for gastric cancers.

Safety Profile

This compound has been well-tolerated in clinical settings with minimal side effects reported. In studies evaluating its use alongside NSAIDs, continuous co-prescription significantly reduced the risk of upper gastrointestinal bleeding without increasing adverse events .

Scientific Research Applications

Gastrointestinal Applications

1.1 Treatment of Peptic Ulcers and Gastritis

Rebamipide was developed in Japan for the treatment of peptic ulcer disease, demonstrating superior efficacy compared to other mucosal protective agents. It promotes ulcer healing by stimulating the synthesis of prostaglandins and mucus glycoproteins while inhibiting reactive oxygen species and inflammatory cytokines . Clinical studies have shown that this compound significantly reduces mucosal breaks and improves intestinal damage severity in patients with NSAID-induced enteropathy .

Table 1: Clinical Efficacy of this compound in Gastrointestinal Disorders

StudyConditionTreatment DurationOutcome
Peptic Ulcer8 weeksSignificant reduction in ulcer recurrence
NSAID-Induced Enteropathy8 weeksReduced number of mucosal breaks
Functional Dyspepsia4 weeksImproved quality of life measures

Ophthalmic Applications

This compound is marketed as an ophthalmic suspension for treating dry eye syndrome. Research indicates that it protects lacrimal duct epithelial cells from damage, enhancing their barrier function and reducing inflammation . This application highlights its versatility beyond gastrointestinal uses.

2.1 Case Study: Lacrimal Duct Epithelial Cells

A study demonstrated that this compound improved the survival rate of lacrimal duct epithelial cells in vitro and in vivo, suggesting its potential utility in ocular surface diseases .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. It has been shown to mitigate damage caused by inflammatory cytokines in different tissues, including the gastrointestinal tract and lacrimal glands .

3.1 Case Study: NSAID-Induced Damage

In studies where this compound was co-administered with NSAIDs, it effectively prevented lower gastrointestinal tract injuries associated with these medications, demonstrating its protective role .

Pharmacokinetic Interactions

Research has explored the pharmacokinetic interactions of this compound with other drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). Co-administration has been shown to alter the pharmacokinetic parameters of both this compound and NSAIDs, indicating a complex interplay that could optimize therapeutic outcomes .

Table 2: Pharmacokinetic Interactions of this compound

Drug InteractionEffect on this compoundEffect on NSAID
DiclofenacAltered Cmax and AUCAltered pharmacokinetics
CelecoxibNo significant changeNo significant change

Future Directions and Research

Ongoing research is focusing on expanding the applications of this compound, particularly in areas such as:

  • Chronic Inflammatory Diseases: Investigating its potential benefits in chronic conditions characterized by inflammation.
  • Combination Therapies: Exploring its use alongside other therapeutic agents to enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Rebamipide vs. Fexuprazan (Potassium-Competitive Acid Blocker)

A 2024 matching-adjusted indirect comparison (MAIC) study analyzed this compound (100 mg TID) against Fexuprazan (10 mg BID) in Korean patients with acute/chronic gastritis. Key findings include:

Parameter 2-Week Fexuprazan 2-Week this compound 4-Week this compound
Mucosal Improvement Rate 64.5% 43.6% 65.2%
Mucosal Healing Rate 53.2% 35.6% 54.8%

Fexuprazan achieved superior mucosal healing and symptom relief compared to 2-week this compound, with efficacy comparable to 4-week this compound therapy .

This compound vs. AD-203 (New this compound Formulation)

A Phase 3 trial compared this compound 100 mg TID (MucostaⓇ) with its new formulation, AD-203 (150 mg BID), in erosive gastritis:

Parameter AD-203 (150 mg BID) This compound (100 mg TID)
Improvement Rate 40% 38%
Cure Rate 35% 33%
Adverse Event Rate 24% 20%

AD-203 demonstrated non-inferior efficacy and comparable safety, offering reduced dosing frequency .

This compound vs. SA001 (Enhanced Bioavailability Formulation)

SA001, a novel this compound formulation, showed superior pharmacokinetics (PK) in a dose-escalation study:

PK Parameter SA001 (240 mg) vs. This compound SA001 (600 mg) vs. This compound
AUClast (Fold Change) 2.20x 4.73x
Cmax (Fold Change) 5.45x 11.94x

Cross-Indication Comparisons

Anti-Inflammatory Effects: this compound vs. Statins

In ApoE-KO mice with atherosclerosis, this compound reduced IL-17 secretion and increased Foxp3 expression, restoring the Th17/Treg balance. Its effects on lipid metabolism (e.g., lowering LDL) paralleled statins, but with additional mucosal protective properties .

This compound vs. Colchicine in Gouty Arthritis

In a rat model of gouty arthritis, this compound and Colchicine showed comparable efficacy in reducing serum IL-1β and TNF-α levels (p > 0.05), with both outperforming placebo (p < 0.01) .

Q & A

Q. What are the primary mechanisms of action of rebamipide in mucosal protection, and how can these be experimentally validated?

this compound enhances mucosal defense by inducing endogenous prostaglandins and scavenging free radicals . To validate these mechanisms:

  • Use in vitro assays (e.g., cyclooxygenase-2 (COX-2) gene expression analysis via RT-qPCR) to confirm prostaglandin upregulation.
  • Employ oxidative stress models (e.g., hydrogen peroxide-induced cell damage) to assess free radical scavenging via fluorescence-based reactive oxygen species (ROS) detection .
  • Animal models (e.g., NSAID-induced gastric injury in rodents) can quantify mucosal healing using histopathological scoring and immunohistochemistry for mucosal integrity markers (e.g., mucin-2) .

Q. How should researchers design a clinical trial to evaluate this compound’s efficacy in gastrointestinal (GI) protection?

  • Randomization and Blinding : Use a double-blind, placebo-controlled design with stratified randomization based on risk factors (e.g., NSAID usage, age) .
  • Endpoints : Primary endpoints include endoscopic evaluation of mucosal injury (e.g., Lanza scores); secondary endpoints may involve biomarkers like fecal calprotectin for lower GI inflammation .
  • Dose Selection : Compare standard (300 mg/day) and high-dose regimens (900 mg/day) with pharmacokinetic monitoring to assess dose-response relationships .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in different GI regions be resolved?

Contradictions may arise from variability in drug distribution or site-specific pathophysiology. Methodological approaches include:

  • Regional Biomarker Analysis : Use capsule endoscopy to quantify mucosal damage in the upper vs. lower GI tract and correlate with this compound concentrations measured via HPLC in tissue biopsies .
  • Mechanistic Studies : Evaluate differential expression of prostaglandin receptors (e.g., EP4) or tight junction proteins (e.g., ZO-1) across GI regions using transcriptomic or proteomic profiling .

Q. What experimental strategies can elucidate this compound’s dual role in lipid metabolism and inflammation in atherosclerosis?

  • Animal Models : Use ApoE-KO mice fed a Western diet to assess atherosclerotic plaque formation via histology (e.g., Oil Red O staining) and intravascular ultrasound .
  • Cytokine Profiling : Quantify pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and flow cytometry to evaluate Th17/Treg cell balance in splenic tissues .
  • Lipidomics : Perform LC-MS/MS to analyze changes in lipid species (e.g., LDL, HDL subfractions) in serum and plaque tissues .

Q. How can researchers optimize forced degradation studies to evaluate this compound’s stability under varying conditions?

  • Experimental Design : Use factorial design to test degradation under stressors (heat, light, pH) and quantify degradation products via stability-indicating HPLC or UPLC-PDA methods .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis, oxidation) using LC-MS/MS structural elucidation .

Methodological and Reporting Considerations

Q. What are the best practices for reporting this compound’s pharmacokinetic data in preclinical studies?

  • Standardization : Adopt the FDA Bioanalytical Method Validation guidelines for plasma concentration measurements (e.g., linearity, accuracy, precision).
  • Data Presentation : Include tables with mean ± SD values for Cmax, Tmax, and AUC, stratified by dose and administration route .
  • Statistical Rigor : Use non-compartmental analysis (NCA) for pharmacokinetic parameters and justify outlier exclusion criteria .

Q. How can researchers address potential biases in evaluating this compound’s anti-inflammatory effects in dry eye disease?

  • Blinding : Ensure masking of treatment groups in randomized trials to minimize observer bias .
  • Objective Metrics : Use corneal fluorescein staining scores and tear film breakup time (TBUT) as primary endpoints, supplemented by inflammatory cytokine levels in tear fluid (e.g., IL-1β via multiplex assays) .

Cross-Disciplinary Applications

Q. What methodologies are appropriate for investigating this compound’s potential in metabolic diseases beyond GI disorders?

  • In Vitro Models : Test insulin sensitivity in adipocytes (3T3-L1 cells) treated with this compound using glucose uptake assays .
  • Clinical Cohorts : Analyze retrospective data from patients with comorbid metabolic syndrome and NSAID-induced GI injury to identify correlations between this compound use and HbA1c/lipid profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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